molecular formula C5H7N3O2 B12875523 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide

4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide

Cat. No.: B12875523
M. Wt: 141.13 g/mol
InChI Key: VSQQFXIRRGHVAC-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines under mild conditions . Another method involves the cyclocondensation of cyanoacetamide derivatives with suitable aldehydes or ketones in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Paal-Knorr synthesis is favored due to its operational simplicity and the availability of starting materials. Catalysts such as iron(III) chloride or copper complexes are often employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-amino-5-oxo-1,2-dihydropyrrole-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c6-3-2(4(7)9)1-8-5(3)10/h1,6H2,(H2,7,9)(H,8,10)

InChI Key

VSQQFXIRRGHVAC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1)N)C(=O)N

Origin of Product

United States

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